(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Overview
Description
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid . This compound is known for its role as a plant metabolite and has various applications in scientific research .
Mechanism of Action
Target of Action
It is a derivative of indoleacetic acid (iaa), which is the most common and naturally occurring plant hormone in the auxin class of hormones . Auxins like IAA play a crucial role in plant growth and development, affecting cell elongation and division .
Mode of Action
IAA binds to its receptor proteins, triggering a cascade of events that lead to changes in gene expression and ultimately, plant growth and development .
Biochemical Pathways
IAA affects various biochemical pathways related to cell elongation, cell division, and overall plant growth and development .
Result of Action
Given its structural similarity to iaa, it might have similar effects, such as influencing cell elongation and division, thereby affecting plant growth and development .
Biochemical Analysis
Biochemical Properties
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is known to interact with multiple receptors, which makes it a valuable compound for treatment and the development of new useful derivatives
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is a known derivative of indole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of indole derivatives with acetic anhydride under acidic conditions . Another method includes the use of diazomethane in the presence of a catalyst . These reactions typically require controlled temperatures and specific reaction times to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various indole and oxindole derivatives, which have significant biological and chemical properties .
Scientific Research Applications
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: Another plant hormone with similar biological activities.
Indole-2-carboxylic acid: Shares structural similarities but differs in its chemical reactivity and biological functions.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with distinct physiological roles.
Uniqueness
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its role as a plant metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMGHZPXRDCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952164 | |
Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2971-31-5 | |
Record name | Oxindole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2971-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxindole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Hydroxy-3H-indol-3-yl)acetato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C | |
Record name | xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035514 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of JARID1B in complex with (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid?
A1: Determining the crystal structure of the catalytic domain of human JARID1B bound to this compound provides crucial insights into the molecular interactions between this specific compound and the target protein. [] This information is valuable for understanding the binding mode, potential inhibitory mechanisms, and structure-activity relationships. Such structural data can guide the design of more potent and selective JARID1B inhibitors, which hold therapeutic potential for various diseases.
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